molecular formula C11H9Cl2FN2O B14168376 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole CAS No. 896070-29-4

4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole

Cat. No.: B14168376
CAS No.: 896070-29-4
M. Wt: 275.10 g/mol
InChI Key: DFZBSAARUZIYJA-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with 2-(4-fluorophenoxy)ethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole is unique due to the combination of chlorine and fluorine substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

896070-29-4

Molecular Formula

C11H9Cl2FN2O

Molecular Weight

275.10 g/mol

IUPAC Name

4,5-dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole

InChI

InChI=1S/C11H9Cl2FN2O/c12-10-11(13)16(7-15-10)5-6-17-9-3-1-8(14)2-4-9/h1-4,7H,5-6H2

InChI Key

DFZBSAARUZIYJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCN2C=NC(=C2Cl)Cl)F

solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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